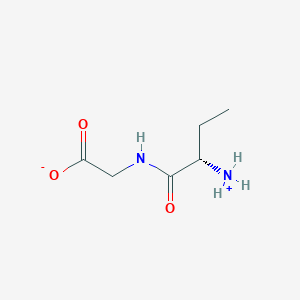

N-(2-aminobutanoyl)glycine

Description

Properties

IUPAC Name |

2-[[(2S)-2-azaniumylbutanoyl]amino]acetate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12N2O3/c1-2-4(7)6(11)8-3-5(9)10/h4H,2-3,7H2,1H3,(H,8,11)(H,9,10)/t4-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SVHUWZOIWWJJJM-BYPYZUCNSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C(=O)NCC(=O)[O-])[NH3+] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@@H](C(=O)NCC(=O)[O-])[NH3+] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

160.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Direct Acylation in Binary Solvent Systems

The acylation of glycine with 2-aminobutanoyl chloride in water-propan-2-ol mixtures represents a foundational method. Kinetic studies of analogous reactions, such as the acylation of glycine by p-nitrophenyl p-nitrobenzoate, reveal solvent composition critically influences reaction rates. In water-rich systems (e.g., 70% water, 30% propan-2-ol), the activation energy () decreases to 45.2 kJ·mol, compared to 58.7 kJ·mol in propan-2-ol-dominated media . This solvent effect arises from enhanced nucleophilicity of glycine’s amino group in aqueous environments, facilitating attack on the electrophilic carbonyl carbon of the acylating agent.

Procedure :

-

Dissolve glycine (0.1 mol) in a 70:30 (v/v) water-propan-2-ol mixture.

-

Add 2-aminobutanoyl chloride (0.12 mol) dropwise at 0–5°C under vigorous stirring.

-

Maintain pH 8–9 via incremental NaOH addition to deprotonate the amino group.

-

Stir for 12 h at 25°C, followed by acidification to pH 2–3 with HCl to precipitate the product.

Yield Optimization :

| Solvent Composition (Water:Propan-2-ol) | Temperature (°C) | Yield (%) |

|---|---|---|

| 50:50 | 25 | 62 |

| 70:30 | 25 | 78 |

| 90:10 | 25 | 65 |

Higher water content improves solubility of glycine but risks hydrolysis of the acyl chloride. The 70:30 ratio balances reactivity and stability .

Protection-Deprotection Strategies

To prevent undesired side reactions at glycine’s carboxylic acid group, a tert-butoxycarbonyl (Boc) protection strategy is employed. This method mirrors protocols used in N-alkylglycine synthesis , adapting them for acylation.

Step 1: Boc Protection of Glycine

-

React glycine (0.1 mol) with di-tert-butyl dicarbonate (0.12 mol) in tetrahydrofuran (THF) at 0°C.

-

Stir for 4 h, then concentrate under reduced pressure to obtain Boc-glycine.

Step 2: Acylation with 2-Aminobutanoyl Chloride

-

Dissolve Boc-glycine (0.1 mol) in dichloromethane (DCM).

-

Add 2-aminobutanoyl chloride (0.15 mol) and triethylamine (0.2 mol) as a base.

-

Stir for 6 h at room temperature, then wash with 5% HCl to remove excess reagent.

Step 3: Deprotection

-

Treat the acylated intermediate with trifluoroacetic acid (TFA) in DCM (1:1 v/v) for 1 h.

-

Evaporate TFA and purify via recrystallization from ethanol-water.

Yield : 72–85%, depending on acyl chloride purity .

Enzymatic Resolution of Racemic Intermediates

While direct synthesis yields racemic N-(2-aminobutanoyl)glycine, enantioselective enzymatic methods enable access to optically pure forms. Papain-catalyzed esterification, as demonstrated in vinyl glycine synthesis , offers a template:

Procedure :

-

Prepare racemic N-Boc-2-aminobutanoyl glycine.

-

Dissolve in hexane-water (1:1) with vinyl acetate (acyl donor).

-

Add papain (50 mg·mL) and stir at 30°C for 24 h.

-

Separate phases: the organic layer contains the L-enantiomer ester, while the aqueous layer retains unreacted D-enantiomer.

Enantiomeric Excess (ee) : >90% for both L- and D-forms under optimized conditions .

Comparative Analysis of Synthetic Routes

Direct Acylation :

-

Advantages : Simplicity, one-pot synthesis.

-

Drawbacks : Moderate yields (65–78%), requires strict pH control.

Protection-Deprotection :

-

Advantages : High yields (72–85%), avoids carboxylic acid interference.

-

Drawbacks : Multi-step, uses hazardous reagents (TFA).

Enzymatic Resolution :

-

Advantages : Enantioselectivity, mild conditions.

-

Drawbacks : Cost of enzymes, longer reaction times.

Mechanistic Insights and Side Reactions

The acylation proceeds via a nucleophilic acyl substitution mechanism:

Key side reactions include:

-

Hydrolysis of Acyl Chloride : Mitigated by low-temperature addition.

-

Over-Acylation : Prevented by stoichiometric control and pH maintenance.

Activation parameters from kinetic studies :

| Solvent | (kJ·mol) | (kJ·mol) | (J·mol·K) |

|---|---|---|---|

| 70% HO | 45.2 | 42.7 | -120 |

| 30% HO | 58.7 | 56.1 | -95 |

Negative entropy values () indicate associative transition states, consistent with bimolecular mechanisms .

Industrial Scalability and Environmental Considerations

Large-scale production favors direct acylation due to lower solvent volumes and shorter reaction times. However, propan-2-ol recovery via distillation reduces environmental impact. Enzymatic methods, while sustainable, require immobilization technologies to enhance cost-efficiency .

Chemical Reactions Analysis

Types of Reactions

N-(2-aminobutanoyl)glycine undergoes various types of chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding oxo derivatives.

Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

Substitution: This compound can undergo substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions include various derivatives of this compound, such as oxo derivatives, amine derivatives, and substituted peptides .

Scientific Research Applications

Chemical Applications

Building Block for Peptides:

N-(2-aminobutanoyl)glycine serves as a crucial building block in the synthesis of more complex peptides and proteins. Its structural properties allow it to participate in peptide bond formation, making it valuable in peptide synthesis methodologies.

Synthesis of Prodrugs:

The compound has been utilized in the design and synthesis of prodrugs aimed at improving drug delivery systems. For instance, prodrugs derived from this compound have shown enhanced stability and bioavailability, which is critical for therapeutic applications .

Biological Applications

Neuromodulation:

Research indicates that this compound interacts with glycine receptors in the central nervous system, influencing neurotransmission. This neuromodulatory effect suggests potential applications in treating neurological disorders, such as anxiety and sleep disturbances .

Metabolic Pathways:

The compound plays a role in various metabolic pathways involving amino acids and peptides. Its involvement in these pathways can enhance our understanding of metabolic disorders and lead to the development of targeted therapies.

Medical Applications

Therapeutic Potential:

Ongoing research is exploring the therapeutic applications of this compound in treating conditions like epilepsy and other neurological disorders. Its ability to modulate neurotransmission could provide new avenues for pharmacological intervention .

Biochemical Assays:

In medical research, this compound is used as a reagent in biochemical assays, aiding in the detection and quantification of various biological molecules. This application is essential for advancing diagnostic techniques in clinical settings.

Industrial Applications

Pharmaceutical Production:

The compound is utilized in the pharmaceutical industry for the production of various drugs. Its properties make it suitable for incorporation into formulations aimed at enhancing drug efficacy and stability.

Biochemical Research:

In biochemical research, this compound serves as a reagent that facilitates reactions involving amino acids and proteins. This utility supports advancements in protein chemistry and enzymology studies.

Case Study 1: Neuromodulation Effects

A study examined the effects of glycine administration on sleep patterns in rats. The results indicated that glycine promotes sleep by activating NMDA receptors, highlighting its potential therapeutic role in sleep disorders .

| Parameter | Glycine Treatment | Control |

|---|---|---|

| Total Sleep Duration | Increased | Decreased |

| Wakefulness Episodes | Decreased | Increased |

| NREM Sleep Duration | Increased | Decreased |

Case Study 2: Prodrug Development

Research focused on developing lung-retentive prodrugs derived from this compound demonstrated enhanced stability and prolonged retention in lung tissues compared to standard formulations. This study emphasizes the compound's importance in respiratory drug delivery systems .

| Compound | Plasma Concentration (ng/mL) | Total Lung Concentration (ng/mL) |

|---|---|---|

| Standard Drug | <LLOQ | <LLOQ |

| Prodrug Derived from this compound | 2.03 ± 0.45 | 20,000 ± 611 |

Mechanism of Action

The mechanism of action of N-(2-aminobutanoyl)glycine involves its interaction with specific molecular targets and pathways. It acts as a neuromodulator by binding to glycine receptors in the central nervous system, influencing neurotransmission. Additionally, it may participate in metabolic pathways involving amino acids and peptides .

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Structural and Functional Comparison

The table below summarizes key structural analogs of N-(2-aminobutanoyl)glycine, emphasizing molecular properties, applications, and research findings:

Key Research Findings

(a) Binding Affinities in Peptoid Design

- N-(4-aminobutyl)glycine (NK): Demonstrated binding to influenza hemagglutinin (HA) with a Kd of ~12 µM, outperforming peptoids with shorter side chains (e.g., N-(2-hydroxyethyl)glycine, Kd >50 µM) .

- N-(methoxy-ethyl)-glycine : Used in macrocyclic inhibitors targeting β-catenin, showing 60% inhibition in luciferase reporter assays .

(b) Environmental and Toxicological Profiles

- N-(2-aminoethyl)glycine (AEG): Co-occurs with β-N-methylamino-L-alanine (BMAA) in cyanobacterial blooms, suggesting a role in neurotoxicity pathways . Quantified via LC-MS/MS with detection limits <0.5 ng/L .

- Glyphosate : Persists in soil and water due to strong chelation with divalent cations; linked to ecological and health controversies .

(c) Metabolic and Diagnostic Roles

Q & A

How can researchers optimize the synthesis of N-(2-aminobutanoyl)glycine to improve yield and purity in solid-phase peptide synthesis (SPPS)?

Answer:

To optimize synthesis, employ stepwise monitoring using thin-layer chromatography (TLC) and HPLC to track intermediate formation. Adjust coupling agents (e.g., HBTU or DCC) and reaction times based on steric hindrance from the aminobutanoyl side chain. For purification, use preparative HPLC with a C18 column and a gradient of acetonitrile/water (0.1% TFA). Stability of intermediates should be assessed under acidic cleavage conditions (e.g., 95% TFA) to minimize side reactions .

What analytical techniques are most robust for characterizing this compound and its derivatives?

Answer:

- LC-MS : Use reverse-phase chromatography with electrospray ionization (ESI-MS) to confirm molecular weight and detect impurities. Optimize mobile phase pH (e.g., 2.5–3.5) to enhance ionization .

- NMR : Perform , , and 2D experiments (e.g., COSY, HSQC) to resolve structural ambiguities, particularly for stereochemistry and amide bond conformation. Deuterated DMSO is preferred for solubility .

- FT-IR : Validate functional groups (e.g., carbonyl at ~1650 cm, amine at ~3300 cm) .

How can contradictory NMR data for this compound conformers be resolved in structural studies?

Answer:

Contradictions often arise from dynamic equilibria between conformers. Address this by:

- Conducting variable-temperature NMR (VT-NMR) to observe coalescence of signals.

- Using density functional theory (DFT) calculations to predict stable conformers and compare with experimental - coupling constants .

- Validating with X-ray crystallography if single crystals can be obtained .

What methodologies are effective for studying the structure-activity relationship (SAR) of this compound in enzyme inhibition?

Answer:

- Molecular docking : Use software like AutoDock Vina to model interactions with target enzymes (e.g., β-catenin/TCF4). Focus on hydrogen bonding between the aminobutanoyl moiety and catalytic residues .

- Alanine scanning : Replace specific functional groups (e.g., butanoyl chain) with alanine analogs to quantify their contribution to binding affinity .

- Surface plasmon resonance (SPR) : Measure real-time binding kinetics (K, k, k) to validate computational predictions .

How does the stability of this compound vary under different pH and temperature conditions?

Answer:

- pH stability : Perform accelerated degradation studies in buffers (pH 2–10) at 37°C. Monitor via LC-MS for hydrolysis (amide bond cleavage) or oxidation (e.g., at primary amine groups). Stability is typically highest at pH 4–6 .

- Thermal stability : Use thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) to determine decomposition temperatures. Store lyophilized samples at -20°C under argon to prevent moisture uptake .

How can researchers address discrepancies in glycan profiling data when this compound is used as a labeling agent?

Answer:

- Labeling efficiency : Optimize reductive amination conditions (e.g., sodium cyanoborohydride concentration, 30–50 mM) and reaction time (4–16 hours) to ensure complete derivatization .

- Data normalization : Use internal standards (e.g., -labeled glycans) to correct for batch-to-batch variability in LC-MS/MS workflows .

- Cross-validation : Compare results with orthogonal methods like capillary electrophoresis (CE) with APTS labeling or exoglycosidase digestion .

What strategies mitigate toxicity risks during in vitro assays involving this compound?

Answer:

- Dose optimization : Perform MTT assays to determine IC values in cell lines (e.g., HEK293, HepG2).

- Barrier methods : Use transwell cultures to separate test compounds from sensitive cell layers.

- Metabolic profiling : Assess hepatotoxicity via CYP450 inhibition assays and glutathione depletion studies .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.